molecular formula C8H16O5 B12713795 2,3,4-Tri-O-methyl-L-arabinose CAS No. 6778-39-8

2,3,4-Tri-O-methyl-L-arabinose

Cat. No.: B12713795
CAS No.: 6778-39-8
M. Wt: 192.21 g/mol
InChI Key: TZGIHUVVJVQDHY-BIIVOSGPSA-N
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Description

2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of three methoxy groups attached to the second, third, and fourth carbon atoms of the arabinose molecule. Its molecular formula is C8H16O5, and it has a molecular weight of 192.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .

Comparison with Similar Compounds

  • 2,3,4-Tri-O-methyl-D-galactose
  • 2,3,4-Tri-O-methyl-D-glucuronic acid
  • 2,3,4-Tri-O-methyl-D-xylose

Comparison: 2,3,4-Tri-O-methyl-L-arabinose is unique due to its specific methylation pattern and the presence of the L-arabinose backbone. Compared to its analogs, it may exhibit different reactivity and biological activity due to the stereochemistry and position of the methoxy groups .

Properties

CAS No.

6778-39-8

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal

InChI

InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1

InChI Key

TZGIHUVVJVQDHY-BIIVOSGPSA-N

Isomeric SMILES

CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC

Canonical SMILES

COC(CO)C(C(C=O)OC)OC

Origin of Product

United States

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